molecular formula C27H23BrN2O2 B4886819 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide CAS No. 5864-98-2

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide

Cat. No.: B4886819
CAS No.: 5864-98-2
M. Wt: 487.4 g/mol
InChI Key: PXYOHTHIFFSTSW-UHFFFAOYSA-N
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Description

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide (CAS: 5864-98-2) is a quaternary ammonium compound featuring a pyridinium core substituted with a benzylcarbamoyl group at the 4-position and a biphenyl-4-yl-2-oxoethyl group at the 1-position. Its molecular formula is C27H23BrN2O2, with a molecular weight of 487.39 g/mol .

Properties

IUPAC Name

N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOHTHIFFSTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386824
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5864-98-2
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide typically involves multiple steps, starting with the preparation of the biphenyl and pyridinium components. The biphenyl group can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The pyridinium core can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

The final step involves the coupling of the biphenyl and pyridinium components with the benzylcarbamoyl moiety. This can be achieved through a condensation reaction, where the benzylcarbamoyl chloride reacts with the biphenyl-pyridinium intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The compound belongs to a class of pyridinium salts functionalized with aromatic and carbonyl groups. Below, it is compared with structurally related compounds in terms of molecular features, synthesis, thermal stability, and biological activity.

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) References
Target Compound (5864-98-2) C27H23BrN2O2 487.39 Biphenyl-4-yl-2-oxoethyl, benzylcarbamoyl N/A
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-4-[2-(pyridin-2-yl)vinyl]pyridinium bromide (3c) C26H21BrN2O 465.36 Biphenyl-4-yl-2-oxoethyl, vinylpyridinium 187–191
1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-pyrrolidinylpyridinium bromide (Compound 1) C18H20BrN3O3 414.28 3-Nitrophenyl-2-oxoethyl, pyrrolidinyl 230–232 (decomp.)
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methoxypyridinium bromide (1a–d) C15H16BrNO3 338.20 4-Methoxyphenyl-2-oxoethyl, methoxy 180–185
4-(3-Benzoylindolizine)-1-(2-oxo-2-p-tolylethyl)pyridinium bromide (6a) C31H25BrN2O3 577.45 Benzoylindolizine, p-tolyl-2-oxoethyl 279–282

Key Observations :

  • The benzylcarbamoyl group in the target compound introduces a bulky amide functionality absent in analogs like 3c (vinylpyridinium) or 1a–d (methoxy). This likely increases molecular weight and may reduce solubility compared to smaller substituents.
  • Biphenyl-4-yl-2-oxoethyl is shared with compound 3c , but the absence of a vinyl group in the target compound could alter π-π stacking interactions and thermal stability.

Thermal and Spectral Properties

  • Thermal Stability : Analogs with aromatic substituents (e.g., 6a in ) exhibit high melting points (>250°C), attributed to strong intermolecular interactions . The target compound’s biphenyl and benzylcarbamoyl groups likely enhance thermal stability similarly.
  • Spectral Data :
    • IR : The benzylcarbamoyl group is expected to show amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from the carbonyl peaks in analogs like 3c (ketone C=O ~1700 cm⁻¹) .
    • NMR : The biphenyl-4-yl group would produce aromatic proton signals at δ 7.5–8.0 ppm, similar to compound 3c .

Biological Activity

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C27H23BrN2O2. The compound features a pyridinium core, which is known for its ability to interact with biological systems, particularly through cholinergic pathways.

Research indicates that compounds with similar structures often exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This dual inhibition is particularly relevant for the treatment of Alzheimer's disease, where maintaining elevated levels of acetylcholine can help alleviate cognitive deficits.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. The following table summarizes the findings from various studies:

CompoundAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)Reference
This compound5.90 ± 0.076.76 ± 0.04
BOP-1 (related compound)5.90 ± 0.076.76 ± 0.04
BOP-8 (related compound)1.11 ± 0.09Not reported

The results indicate that the compound demonstrates potent activity against both cholinesterases, suggesting its potential as a therapeutic agent for cognitive disorders.

Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with AChE and BuChE, revealing favorable interactions with key amino acid residues in the active sites of these enzymes. This supports its mechanism as a competitive inhibitor.

Case Studies

Recent case studies have highlighted the efficacy of compounds similar to this compound in animal models of Alzheimer's disease. These studies typically involve:

  • Animal Model Selection : Use of transgenic mice models that mimic Alzheimer's pathology.
  • Treatment Regimen : Administration of varying doses of the compound over a specified period.
  • Behavioral Assessments : Evaluation using maze tests and memory retention tasks to assess cognitive function.
  • Biochemical Analysis : Measurement of acetylcholine levels and assessment of neuroinflammation markers.

Results from these studies consistently show improvement in cognitive function and reduced neuroinflammation, suggesting that this compound could be a promising candidate for further development.

Q & A

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Methodological Answer :
  • PXRD : Compare experimental patterns with simulated data from SCXRD.
  • DSC/TGA : Identify thermal events (melting, decomposition) specific to each polymorph.
  • Solid-state NMR : Resolve differences in hydrogen-bonding networks .

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